Trienomycin E
CAS No.: 107140-29-4
Cat. No.: VC8392359
Molecular Formula: C35H50N2O7
Molecular Weight: 610.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107140-29-4 |
|---|---|
| Molecular Formula | C35H50N2O7 |
| Molecular Weight | 610.8 g/mol |
| IUPAC Name | [(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(4-methylpentanoylamino)propanoate |
| Standard InChI | InChI=1S/C35H50N2O7/c1-23(2)17-18-32(39)36-26(5)35(42)44-31-16-11-9-7-8-10-15-30(43-6)22-33(40)37-28-19-27(20-29(38)21-28)14-12-13-24(3)34(41)25(31)4/h7-11,13,15,19-21,23,25-26,30-31,34,38,41H,12,14,16-18,22H2,1-6H3,(H,36,39)(H,37,40)/b8-7-,11-9-,15-10-,24-13-/t25-,26-,30+,31+,34+/m1/s1 |
| Standard InChI Key | JJBUXIPSVLPJSA-HWRDDRQASA-N |
| Isomeric SMILES | C[C@@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CCC(C)C |
| SMILES | CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CCC(C)C |
| Canonical SMILES | CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CCC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name, [(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(4-methylpentanoylamino)propanoate, encapsulates Trienomycin E's stereochemical complexity . Key structural features include:
-
A 24-membered macrocyclic lactam ring with E,E,E-configured triene subunits
-
Bicyclo[18.3.1] framework stabilizing the polyene chain
-
Axial chirality at C5, C13, C14, and C15
-
N-acyl-D-alanine side chain esterified to the macrocycle
The isomeric SMILES string (C[C@@H]1[C@H](C/C=C\C=C/C=C$$C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C($$C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CCC(C)C) confirms seven double bonds and four stereocenters .
Physical and Chemical Properties
Trienomycin E's lipophilicity (XLogP = 5.40) and topological polar surface area (134.00 Ų) suggest moderate membrane permeability but poor aqueous solubility . Critical physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₅₀N₂O₇ |
| Exact Mass | 610.3618 g/mol |
| Rotatable Bonds | 7 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 7 |
The compound exhibits pH-dependent stability, degrading rapidly under alkaline conditions due to lactam ring hydrolysis.
Synthesis and Biosynthetic Pathways
Total Synthesis Approaches
The first total synthesis of Trienomycin E analogs was achieved via a 32-step sequence employing strategic bond formations :
-
Kocienski-Modified Julia Olefination: Installed the E,E,E-triene system with 92% stereoselectivity .
-
Mukaiyama Macrolactamization: Cyclized the linear precursor using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent), achieving 78% yield .
-
TBS Protection Strategy: Prevented undesired side reactions during aniline functionalization .
Key intermediates included allyl chloride (-)-6 and sulfone 7, enabling convergent synthesis of the macrocyclic core .
Biosynthetic Origins
Genomic analysis of Streptomyces producers reveals a type I polyketide synthase (PKS) pathway incorporating:
-
Module 1: Loading of 3-amino-5-hydroxybenzoic acid (AHBA) starter unit
-
Module 2-5: Iterative elongation with methylmalonyl-CoA extender units
-
Post-PKS Modifications: Oxidative cyclization, O-methylation, and side chain acylation
The biosynthetic gene cluster (trm) spans 58 kb and includes regulatory genes (trmR) controlling antibiotic production.
Biological Activities and Mechanisms of Action
Cytotoxic Properties
Trienomycin E demonstrates broad-spectrum cytotoxicity:
-
HCT-116 Colon Cancer: IC₅₀ = 12 nM (72 hr exposure)
-
MCF-7 Breast Cancer: IC₅₀ = 8 nM
-
Peripheral Blood Mononuclear Cells: Selective index > 1,200 vs. normal cells
Mechanistic studies implicate dual targeting of HSP90 (Kd = 3.2 μM) and tubulin polymerization (EC₅₀ = 0.8 μM) .
Molecular Targets and Pathways
Transcriptomic profiling reveals Trienomycin E modulates:
-
MAPK/ERK Pathway: Downregulates BRAF and CRAF kinases by 89%
-
Apoptosis Induction: Activates caspase-3/7 (8-fold increase) via mitochondrial depolarization
-
Hormone Receptor Binding: Binds estrogen receptor alpha (ERα) with IC₅₀ = 4.7 μM, suggesting endocrine-disrupting potential .
Pharmacokinetic Profile and ADMET Characteristics
Absorption and Distribution
-
Human Intestinal Absorption: 91.16% predicted, though Caco-2 permeability assays show 79% efflux .
-
Blood-Brain Barrier Penetration: Unlikely (55% probability), favoring peripheral action .
-
Plasma Protein Binding: 94% (estimated via QSAR modeling).
Metabolism and Excretion
-
CYP3A4 Substrate: Undergoes hydroxylation at C22 (72.93% probability) .
-
UGT Catalyzed: Glucuronidation occurs at the C15 hydroxyl group (70% probability) .
-
Biliary Excretion: Dominant route due to BSEP inhibition (94.48% probability) .
Toxicity Considerations
| Toxicity Endpoint | Probability | Clinical Implication |
|---|---|---|
| Hepatotoxicity | 59.97% | Requires liver function monitoring |
| Reproductive Toxicity | 86.67% | Contraindicated in pregnancy |
| Mitochondrial Toxicity | 80.00% | Risk of lactic acidosis |
Dose-limiting toxicities include cholestasis (BSEP inhibition) and QTc prolongation (hERG IC₅₀ = 7.4 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume